Ethyl-S-(+)-Clopidogrel Sulfate

説明

Ethyl-S-(+)-Clopidogrel Sulfate is a high-quality reference standard . It’s an analogue of S-(+)-Clopidogrel Hydrogen Sulfate and is used as an antithrombotic .

Synthesis Analysis

The synthesis of this compound could involve transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . Both iron sulfate and copper sulfate constitute efficient, inexpensive, and neutral transesterification catalysts .Molecular Structure Analysis

While specific molecular structure analysis for this compound was not found, it’s known that esters often contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound could include transesterification . This reaction is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .科学的研究の応用

Synthesis and Chemical Properties

Asymmetric Synthesis : Ethyl-S-(+)-Clopidogrel Sulfate has been synthesized asymmetrically using a Strecker reaction with certain chiral auxiliaries. This synthesis leads to diastereoisomerically pure intermediates, crucial for obtaining the enantiomerically pure compound (Sashikanth et al., 2013).

Solubility Studies : The solubility of this compound in various solvents has been a significant area of research. Understanding solubility is vital for its manufacturing and development as a pharmaceutical compound (Liu et al., 2015).

Nucleation Kinetics : Research into the nucleation kinetics of this compound polymorphs has provided insights into its crystallization behavior, which is essential for its formulation and stability (Li et al., 2020).

Analytical Techniques and Metabolism

Metabolite Identification : Studies have identified and characterized various metabolites of this compound using techniques like liquid chromatography and mass spectrometry. Understanding its metabolism is crucial for optimizing its efficacy and safety (Hu et al., 2014).

Spectroscopic Studies : Spectroscopic techniques like FT-Raman and FT-IR have been used to study the molecular structure and vibrational dynamics of this compound. These studies provide a deeper understanding of its chemical properties (Srivastava et al., 2013).

Pharmacokinetics and Polymorphism

Chiral Inversion Investigation : Research has been conducted to investigate the chiral inversion of this compound in vivo, which is significant for its safety profile and therapeutic efficacy (Reist et al., 2000).

Comparison of Salt Forms : Studies comparing different salt forms of this compound, such as clopidogrel hydrogen sulfate and clopidogrel benzene sulfonate, have been conducted to understand their relative efficacy and safety (Wang et al., 2016).

Biocatalysis and Particle Design

Biocatalytic Resolution : The biocatalytic resolution of this compound intermediates using specific enzymes has been explored, contributing to more efficient and environmentally friendly synthesis methods (Wang et al., 2006).

Particle Design for Metastable Forms : Innovative approaches in particle design have been applied to this compound, particularly for its metastable forms, to improve its powder properties and stability, crucial for pharmaceutical formulations (Liu et al., 2021).

作用機序

Mode of Action

The mode of action of Ethyl-S-(+)-Clopidogrel Sulfate involves a series of biochemical reactions. It is produced by the KRED/GDH-catalysed enantioselective reduction of ethyl 4-chloroacetoacetate . . More detailed studies are needed to understand the exact mechanism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include temperature, pH, presence of other compounds, and more

生化学分析

Biochemical Properties

It’s plausible that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions could be diverse, ranging from binding interactions to modulation of enzymatic activity.

Dosage Effects in Animal Models

The effects of Ethyl-S-(+)-Clopidogrel Sulfate at different dosages in animal models have not been reported . Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses.

特性

IUPAC Name |

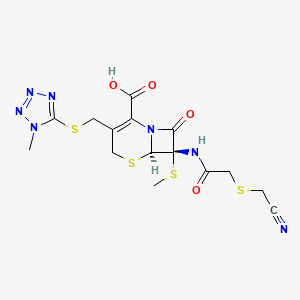

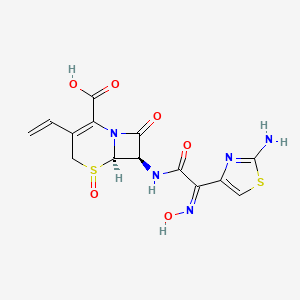

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQIIDIBKISIG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)